N~1~-(2-Phenoxyethyl)ethane-1,2-diamine

Description

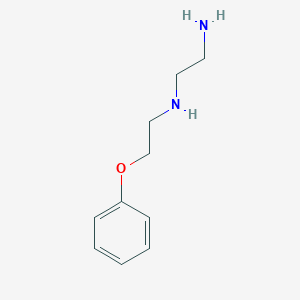

N¹-(2-Phenoxyethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a phenoxyethyl group (-CH₂CH₂OPh) attached to one of the primary amine termini.

Properties

CAS No. |

57404-41-8 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

N'-(2-phenoxyethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,12H,6-9,11H2 |

InChI Key |

UQFPECCIGVEHBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCNCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Phenoxyethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-phenoxyethanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N1-(2-Phenoxyethyl)ethane-1,2-diamine involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the compound to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Phenoxyethyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N1-(2-Phenoxyethyl)ethane-1,2-diamine include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of N1-(2-Phenoxyethyl)ethane-1,2-diamine depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds.

Scientific Research Applications

N~1~-(2-Phenoxyethyl)ethane-1,2-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-Phenoxyethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Polyamine Derivatives

N¹-(2-Aminoethyl)ethane-1,2-diamine (DETA)

- Structure : Contains three amine groups (two primary, one secondary).

- Applications : Demonstrated corrosion inhibition properties via adsorption on metal surfaces, with DFT studies correlating electron-donating ability (-NH groups) to inhibition efficiency .

- Key Difference: The absence of the phenoxy group in DETA reduces its hydrophobicity and metal-binding versatility compared to N¹-(2-Phenoxyethyl)ethane-1,2-diamine.

N¹,N¹-Dimethyl-N²-(tricosan-12-yl)ethane-1,2-diamine (SP11)

- Structure : Features a long alkyl chain (tricosan-12-yl) and dimethylated terminal amine.

- Applications : Used in drug delivery systems for its amphiphilic nature, enabling micelle formation .

- Key Difference: The phenoxy group in N¹-(2-Phenoxyethyl)ethane-1,2-diamine may offer better aromatic stacking capabilities compared to SP11’s aliphatic chain.

Aromatic and Heterocyclic Derivatives

N-(Ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine

- Structure : Contains ferrocene (redox-active) and pyridyl groups.

- Key Difference: The phenoxy group in the target compound lacks redox activity but may exhibit stronger hydrophobic interactions than pyridyl substituents.

N,N′-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine

- Structure : Schiff base with methoxy and hexyloxy substituents.

- Applications : Studied for supramolecular architectures and biological activity (e.g., antimicrobial) .

- Key Difference: The imine linkage in Schiff bases introduces rigidity, whereas the phenoxyethyl group in the target compound retains flexibility.

Catalysis

Insight: The pyridyl groups in mep enhance metal-ligand bonding in Mn complexes, whereas the phenoxyethyl group might improve solubility in nonpolar reaction media.

Analytical Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.